molecular formula C11H9ClN2O2 B3054007 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione CAS No. 5759-76-2

3-benzyl-6-chloro-1H-pyrimidine-2,4-dione

Cat. No. B3054007
CAS RN: 5759-76-2
M. Wt: 236.65 g/mol
InChI Key: HVFWAEIVJCCLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-benzyl-6-chloro-1H-pyrimidine-2,4-dione” is a chemical compound with the linear formula C11H9ClN2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of “3-benzyl-6-chloro-1H-pyrimidine-2,4-dione” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The benzyl and chloro groups are attached to this ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione (also known as 3-benzyl-6-chloropyrimidine-2,4(1H,3H)-dione), focusing on six unique applications:

Pharmaceutical Development

3-benzyl-6-chloro-1H-pyrimidine-2,4-dione has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules. Researchers have explored its use in creating antiviral, antibacterial, and anticancer agents due to its ability to interact with biological targets effectively .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential as a pesticide or herbicide. Its chemical properties make it a candidate for controlling pests and weeds, contributing to more sustainable agricultural practices. Studies have focused on its efficacy and environmental impact, aiming to develop safer and more effective agricultural chemicals .

Material Science

3-benzyl-6-chloro-1H-pyrimidine-2,4-dione is also of interest in material science for the development of new polymers and advanced materials. Its incorporation into polymer chains can enhance the properties of materials, such as thermal stability, mechanical strength, and resistance to degradation. This makes it valuable for applications in coatings, adhesives, and high-performance materials.

properties

IUPAC Name

3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-6-10(15)14(11(16)13-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFWAEIVJCCLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359091
Record name 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5759-76-2
Record name 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 16.8 ml of 50% ethanol, 78.7 ml (844 mmol) of phosphorus oxychloride was added dropwise, with stirring under ice cooling conditions. To this solution, 20.62 g (94.5 mmol) of 3-benzylpyrimidine-2,4,6(1H,3H)-trione was added portionwise. This mixture was stirred at 50° C. for 30 minutes and then at 100° C. for 90 minutes. After cooling, the reaction mixture was poured into ice water and stirred for 1 hour. The resulting precipitate was collected by filtration, washed with water and n-hexane and dried to yield 20.12 g (90.0%, white crystal) of the desired product.
Quantity
20.62 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
78.7 mL
Type
reactant
Reaction Step Three
Quantity
16.8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Reactant of Route 2
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.